molecular formula C7H11NO2 B1606511 Methyl 5-cyanopentanoate CAS No. 3009-88-9

Methyl 5-cyanopentanoate

Cat. No. B1606511
CAS RN: 3009-88-9
M. Wt: 141.17 g/mol
InChI Key: FLUGZEGZYQCCTQ-UHFFFAOYSA-N
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Description

“Methyl 5-cyanopentanoate” is a chemical compound with the molecular formula C7H11NO2 . It is also known as valeric.


Synthesis Analysis

The synthesis of “Methyl 5-cyanopentanoate” involves chemoselective nitrilation of dimethyl adipate with ammonia under continuous flow conditions . The reaction delivers adiponitrile (ADN) and methyl 5-cyanopentanoate (MCP) with an excellent selectivity of up to 95.8% .


Molecular Structure Analysis

The molecular weight of “Methyl 5-cyanopentanoate” is 141.17 g/mol . The InChIKey of the compound is FLUGZEGZYQCCTQ-UHFFFAOYAK .


Chemical Reactions Analysis

“Methyl 5-cyanopentanoate” is involved in a tandem reaction route from dimethyl adipate (DMA) to adiponitrile (ADN) via MCP . The second nitrilation of MCP to ADN proceeds very slowly .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, and refractive index of “Methyl 5-cyanopentanoate” are not clearly mentioned in the available literature .

Scientific Research Applications

1. Chemoselective Nitrilation of Dimethyl Adipate

  • Results and Outcomes : The process delivers adiponitrile (ADN) and MCP with an excellent selectivity of up to 95.8% at a weight hourly space velocity of DMA (WHSV DMA) of ∼0.64 g DMA g cat−1 h −1 and an NH3/DMA molar ratio of 13:1 .

2. PolarClean: Efficient Synthesis and Extended Applications

  • Application Summary : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
  • Methods and Procedures : High purity methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate was obtained in novel single-step reactions via two different base-catalysed Michael additions from readily available building blocks. The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .
  • Results and Outcomes : Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes .

Future Directions

“Methyl 5-cyanopentanoate” shows potential for industrial production of polyamides represented by nylon 66 . The chemoselective nitrilation of dimethyl adipate (DMA) with ammonia (NH3) under continuous flow conditions was studied on carbon encapsulated oxygen-deficient WOx<3 catalysts (WOx@C/C) . This process delivers adiponitrile (ADN) and methyl 5-cyanopentanoate (MCP) with an excellent selectivity .

properties

IUPAC Name

methyl 5-cyanopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUGZEGZYQCCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339158
Record name Methyl 5-cyanovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-cyanopentanoate

CAS RN

3009-88-9
Record name Methyl 5-cyanovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium Cyanide (4 g, 61.44 mmol) is dissolved in 70 mL water and 200 mL methanol. To the solution 10 g (51.2 mmol) of methyl 5-bromopentanoate is added and the mixture is refluxed overnight. The reaction mixture is concentrated to dryness. To the residue, 100 mL of EtOAc is added to extract the product. The organic is washed with water three times, dried and concentrated to yield 5.37 g (74%) of methyl 5-cyanopentanoate as an oil.
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Synthesis routes and methods II

Procedure details

An argon-filled shaking autoclave is charged with a mixture of 8.1 parts of 3-pentenonitrile, 1.4 parts of dicobalt octacarbonyl, 2.6 parts of pyridine, 8 parts of methanol and 30 parts of tetrahydrofuran. The pressure is brought to 140 bars by forcing in carbon monoxide at room temperature. The autoclave is next heated to 160° C; the pressure is then brought to 200 bars by forcing in carbon monoxide, and the reaction mixture is shaken for 4 hours under these conditions. After cooling, and letting down the pressure, the mixture is filtered. Fractional distillation of the reaction mixture gives 9.9 parts of 5-cyanovaleric acid methyl ester (70.1% of theory). Boiling point 118°-120° C/10 mm Hg, nD20 = 1.4322.
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Synthesis routes and methods III

Procedure details

A mixture of 8.1 parts of 4-pentenonitrile, 1.4 parts of dicobalt octacarbonyl, 2.6 parts of pyridine, 8 parts of methanol and 30 parts of acetone is reacted in the same way as in Example 1. The pressure is brought to 200 bars by forcing in carbon monoxide at room temperature. The autoclave is heated to 160° C, the pressure is raised to 300 bars by forcing in further carbon monoxide, and the autoclave is shaken for two hours under these conditions. Fractional distillation of the material discharged from the autoclave gives 10.6 parts of 5-cyanovaleric acid methyl ester (75.1% of theory); boiling point 122°-124° C/11 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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